(1R)-1-(Oxetan-3-yl)ethanol in Advanced Medicinal Chemistry: A Technical Guide to Properties, Synthesis, and Bioisosteric Applications
(1R)-1-(Oxetan-3-yl)ethanol in Advanced Medicinal Chemistry: A Technical Guide to Properties, Synthesis, and Bioisosteric Applications
Introduction: The "Escape from Flatland"
Modern drug discovery is increasingly moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This paradigm shift, often termed the "escape from flatland," aims to improve the clinical success rates of drug candidates by enhancing their physicochemical properties and target specificity.
Within this context, (1R)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-27-6) has emerged as a highly specialized chiral building block[1][2]. By combining the favorable pharmacokinetic modulations of an oxetane ring with the precise stereochemical control of a chiral secondary alcohol, this molecule serves as a critical intermediate for synthesizing next-generation active pharmaceutical ingredients (APIs).
Physicochemical Properties & Bioisosterism
Fundamental Chemical Properties
The structural uniqueness of (1R)-1-(Oxetan-3-yl)ethanol lies in its highly strained four-membered cyclic ether attached to a chiral hydroxyethyl vector.
Table 1: Quantitative Chemical Data
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-(oxetan-3-yl)ethan-1-ol |
| CAS Number | 2375165-27-6 |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Stereochemistry | (1R) Configuration |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The Oxetane Ring as a Bioisostere
In medicinal chemistry, the oxetane moiety is frequently deployed as a bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings[3][4]. The causality behind this design choice is rooted in the molecule's electron distribution. The oxygen atom in the strained four-membered ring projects its lone pairs outward, acting as a potent hydrogen bond acceptor.
When a lipophilic gem-dimethyl group is replaced by an oxetane ring, the aqueous solubility of the compound typically increases by orders of magnitude, while the lipophilicity (LogD) decreases[5][6]. This prevents non-specific protein binding and reduces the rate of metabolic degradation by cytochrome P450 enzymes, as the oxetane ring is highly resistant to oxidative cleavage[3].
Table 2: Bioisosteric Comparison of Functional Groups
| Parameter | Gem-Dimethyl | Carbonyl | Oxetane |
|---|---|---|---|
| Hybridization | sp³ | sp² | sp³ |
| Aqueous Solubility | Very Low | Moderate | High |
| Lipophilicity (LogD) | High (+0.5 to +1.0) | Low | Low (-0.1 to -0.5) |
| Metabolic Stability | Moderate | Low (Prone to reduction) | High (Resistant to oxidation) |
Figure 1: Logical workflow of bioisosteric replacement utilizing the oxetane scaffold.
Experimental Protocols: Synthesis & Application
To maintain scientific integrity, the protocols below are designed as self-validating systems . Every synthetic step includes a mechanistic rationale and a mandatory quality control (QC) checkpoint to ensure that experimental deviations are caught before downstream application.
Protocol A: Asymmetric Synthesis of (1R)-1-(Oxetan-3-yl)ethanol
The most reliable method to establish the (1R) stereocenter is through the Asymmetric Transfer Hydrogenation (ATH) of 1-(oxetan-3-yl)ethan-1-one using a chiral Ruthenium catalyst.
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Causality of Catalyst Choice: The use of RuCl is critical. The rigid transition state formed by the (R,R)-chiral diamine ligand restricts the approach of the hydride to the Re face of the ketone. This steric funneling exclusively yields the (1R) enantiomer, preventing the formation of racemic mixtures that are costly to separate[7][8].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-(oxetan-3-yl)ethan-1-one (10.0 mmol) in anhydrous isopropanol (25 mL).
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Catalyst Addition: Add the chiral catalyst RuCl (0.1 mmol, 1 mol%).
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Reaction Initiation: Introduce potassium tert-butoxide (0.2 mmol) to initiate the catalytic cycle. Stir the mixture at 25°C for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 1 (Conversion): Analyze the crude mixture via ¹H-NMR. The disappearance of the methyl ketone singlet (~2.1 ppm) and the appearance of the secondary alcohol doublet (~1.1 ppm) validates >99% conversion.
-
Self-Validation Checkpoint 2 (Chiral Integrity): Purify via silica gel chromatography. Before use in API synthesis, analyze the purified product via Chiral Stationary Phase HPLC (CSP-HPLC). Rule: If the enantiomeric excess (ee) is <98%, the batch must be discarded or derivatized for resolution.
Protocol B: O-Alkylation with Retention of Configuration
When incorporating (1R)-1-(Oxetan-3-yl)ethanol into a larger drug scaffold via the oxygen atom, it is imperative to use conditions that do not break the chiral C-O bond.
Step-by-Step Methodology:
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Deprotonation: Dissolve (1R)-1-(Oxetan-3-yl)ethanol (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
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Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the reaction forward via H₂ gas evolution.
-
-
Electrophile Addition: After 30 minutes, add the target API-alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.
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Self-Validation Checkpoint 3 (Stereochemical Retention): Because this is a Williamson ether synthesis (an Sₙ2 reaction at the electrophile, not the chiral center), the (1R) configuration is perfectly retained. Validate the final conjugated API using 2D NOESY NMR to confirm the spatial arrangement of the protons around the chiral center remains consistent with the (1R) geometry.
Figure 2: Self-validating experimental workflow for synthesizing and integrating the chiral oxetane.
References
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016. URL:[Link]
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Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]
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"Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery." ChemRxiv, Cambridge University Press, 2021. URL:[Link]
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"PubChem Compound Summary for CID 96732108, (1S)-1-(oxetan-3-yl)ethanol." National Center for Biotechnology Information, PubChem. URL:[Link]
Sources
- 1. 2375165-27-6 (1r)-1-(Oxetan-3-yl)ethanol - SEED CHEM M-O988156 | 景明化工專業代理 [echochemical.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 1256667-56-7|(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]
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